Vismodegib-d4

Bioanalysis LC-MS/MS Pharmacokinetics

Vismodegib-d4 (CAS 1450990-33-6, molecular weight 425.32) is a deuterium-labeled stable isotope analog of the first-in-class hedgehog (Hh) pathway inhibitor Vismodegib (GDC-0449). The compound incorporates four deuterium atoms at the 3, 4, 5, and 6 positions of the pyridine ring.

Molecular Formula C19H14Cl2N2O3S
Molecular Weight 425.3 g/mol
Cat. No. B13438122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVismodegib-d4
Molecular FormulaC19H14Cl2N2O3S
Molecular Weight425.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl
InChIInChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24)/i2D,3D,4D,9D
InChIKeyBPQMGSKTAYIVFO-CKSJCSQYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vismodegib-d4: A Deuterated Smoothened (SMO) Antagonist for Hedgehog Pathway Research


Vismodegib-d4 (CAS 1450990-33-6, molecular weight 425.32) is a deuterium-labeled stable isotope analog of the first-in-class hedgehog (Hh) pathway inhibitor Vismodegib (GDC-0449) . The compound incorporates four deuterium atoms at the 3, 4, 5, and 6 positions of the pyridine ring . Its primary utility lies in serving as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Vismodegib in biological matrices, enabling precise pharmacokinetic and metabolic studies with minimized matrix effect and ionization variability . The parent compound Vismodegib potently inhibits the Smoothened (SMO) receptor with an IC50 of 3 nM and also inhibits the drug transporters P-gp (IC50 = 3.0 μM) and ABCG2 (IC50 = 1.4 μM) .

Why Vismodegib-d4 Cannot Be Substituted by Unlabeled Vismodegib or Other Analogs in Critical Analytical and Pharmacokinetic Workflows


Substitution of Vismodegib-d4 with unlabeled Vismodegib or structurally similar hedgehog inhibitors (e.g., Sonidegib, Glasdegib) in analytical or translational research workflows introduces substantial and quantifiable methodological error and scientific ambiguity . Unlabeled compounds fail to correct for ionization suppression and matrix effects in LC-MS/MS bioanalysis, leading to inaccurate quantification of the parent drug . Furthermore, the unusual pharmacokinetics of Vismodegib—characterized by a high degree of plasma protein binding (>99% bound to alpha-1-acid glycoprotein and albumin), nonlinear absorption, and slow metabolic elimination—demand an internal standard with near-identical physicochemical and chromatographic behavior for reliable in vivo study interpretation [1]. Deuterated analogs designed for metabolic stability improvement (e.g., SKLB-C2211) are distinct chemical entities with altered pharmacokinetic properties and cannot serve as analytical internal standards for the parent drug [2].

Quantitative Differentiation of Vismodegib-d4: Analytical Performance and Comparator Evidence


LC-MS/MS Quantification: Isotopic Internal Standard vs. Structural Analog Internal Standard

In LC-MS/MS bioanalytical method development, Vismodegib-d4 as a stable isotope-labeled internal standard provides superior correction for matrix effects and ionization variability compared to the use of an unlabeled structural analog . While structural analogs exhibit differential extraction recovery and ionization efficiency in complex biological matrices (e.g., human plasma), the deuterated analog Vismodegib-d4 co-elutes with the analyte and experiences near-identical matrix-induced ionization suppression, thereby maintaining a consistent analyte-to-internal standard response ratio across the calibration range [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Regulatory Traceability: Vismodegib-d4 vs. Uncharacterized Reference Materials

Vismodegib-d4 is supplied as a fully characterized reference standard compliant with regulatory guidelines (USP or EP traceability) for analytical method development and validation (AMV) . This level of characterization—including complete spectroscopic data, purity determination, and stability assessment—is absent from unvalidated, research-grade lots of the parent compound. The use of a certified reference standard is a prerequisite for Abbreviated New Drug Application (ANDA) submissions and quality control release testing in pharmaceutical manufacturing [1].

Regulatory Compliance Reference Standard Method Validation

Potential for Improved Metabolic Stability: Deuterated Analogs vs. Parent Vismodegib

Deuterium substitution at metabolically labile positions can reduce the rate of CYP-mediated oxidation via the primary kinetic isotope effect, thereby improving the pharmacokinetic (PK) profile of the parent drug [1]. While Vismodegib-d4 (deuterated on the pyridine ring) is primarily intended as an analytical internal standard, a study of structurally related deuterated Vismodegib analogs (e.g., SKLB-C2211) demonstrated significantly prolonged blood circulation half-life and increased systemic exposure in mice relative to the non-deuterated parent [2]. Specifically, three deuterated Vismodegib analogs produced greater AUC0→t than unlabeled Vismodegib [3].

Deuterium Isotope Effect Metabolic Stability Pharmacokinetics

Optimized Application Scenarios for Vismodegib-d4 in Research and Pharmaceutical Development


Accurate LC-MS/MS Quantification of Vismodegib in Preclinical and Clinical Pharmacokinetic Studies

Vismodegib-d4 is the definitive internal standard for LC-MS/MS bioanalytical methods used to quantify Vismodegib concentrations in plasma, serum, and other biological matrices. Its use is mandated for generating accurate, precise, and regulatory-compliant pharmacokinetic data in support of preclinical toxicology, clinical trial sample analysis, and therapeutic drug monitoring . The deuterated internal standard corrects for matrix effects and ionization variability inherent to complex biological samples, ensuring reliable assessment of exposure-response relationships.

Regulatory-Compliant Analytical Method Validation (AMV) and Quality Control (QC) for Pharmaceutical Manufacturing

In the pharmaceutical industry, Vismodegib-d4 serves as a fully characterized reference standard for the development, validation, and routine execution of analytical methods used to assess the identity, purity, and potency of Vismodegib active pharmaceutical ingredient (API) and drug product . Its use is essential for ANDA submissions, stability testing, and release testing of commercial batches, ensuring compliance with USP/EP monographs and ICH guidelines.

Metabolic Pathway Elucidation and In Vitro Drug-Drug Interaction (DDI) Studies

Vismodegib-d4 can be employed as a tracer or internal standard in in vitro metabolism studies using human hepatocytes or recombinant CYP enzymes to elucidate the metabolic pathways of the parent drug . This application is particularly relevant given that Vismodegib is a substrate of CYP2C9 and CYP3A4 and is known to exhibit complex, nonlinear pharmacokinetics driven by high plasma protein binding and slow elimination [1]. The use of a stable isotope-labeled analog facilitates the differentiation between parent drug and metabolites, enabling accurate determination of metabolic clearance and the assessment of potential drug-drug interactions.

Investigating Deuterium Isotope Effects on Metabolic Stability in Drug Discovery

While primarily an analytical tool, Vismodegib-d4 also serves as a foundational reference in medicinal chemistry programs exploring deuterium substitution as a strategy to improve the pharmacokinetic properties of Vismodegib [2]. Studies of deuterated Vismodegib analogs have demonstrated improved half-life and systemic exposure in animal models, highlighting the potential of this approach to generate long-acting SMO antagonists [3]. Vismodegib-d4 can be used as a benchmark compound for assessing the metabolic stability of newly synthesized deuterated analogs in in vitro microsomal or hepatocyte stability assays.

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